Isovaleraldehyde, also known as 3-methylbutanal, is an aliphatic aldehyde with a branched-chain structure. [] It is a naturally occurring compound found in various sources, including fermented beverages like beer and sake, [, ] as well as cocoa extract. [] Isovaleraldehyde is also a significant contributor to the aroma of whisky, especially those exhibiting a mango-like flavor profile. []
Isovaleraldehyde plays a crucial role in scientific research, particularly in the fields of food science, flavor chemistry, and environmental science. It is often studied in the context of the Maillard reaction, a complex chemical reaction between amino acids and reducing sugars that occurs during cooking and food processing, resulting in various flavor and aroma compounds. [] Isovaleraldehyde is also investigated as a volatile organic compound (VOC) in air quality studies and is often targeted for removal due to its potential health and environmental impacts. [, , , ]
Molecular Structure Analysis
Oxidation: Isovaleraldehyde can be oxidized to isovaleric acid (3-methylbutanoic acid) using oxidizing agents such as quinolinium dichromate. []
Reduction: Isovaleraldehyde can be reduced to isoamyl alcohol using reducing agents or through enzymatic reduction using isovaleraldehyde reductase. []
Condensation: Isovaleraldehyde can undergo self-condensation reactions in the presence of a catalyst, such as sodium hydroxide, to form 2-isopropyl-5-methyl-2-hexenal. []
Cyclotrimerization: Isovaleraldehyde can undergo cyclotrimerization in the presence of catalysts like ionic liquids containing iron(III) chloride to form 2,4,6-triisobutyl-1,3,5-trioxane. []
Maillard Reaction: Isovaleraldehyde is a product of the Maillard reaction between leucine and reducing sugars like glucose and fructose. [, ]
Related Compounds
Leucine
Compound Description: Leucine is an essential amino acid, meaning that the human body cannot produce it and it must be obtained through diet. It plays a crucial role in protein synthesis and various metabolic functions. In the context of food chemistry, leucine is a key precursor to the formation of isovaleraldehyde through the Strecker degradation pathway during the Maillard reaction. [1, 3, 19, 24] (, , , )
Glucose
Compound Description: Glucose is a simple sugar and a fundamental source of energy in living organisms. It is a key reactant in the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, like glucose, upon heating. This reaction contributes to the development of desirable flavors, aromas, and colors in foods. [1, 24] (, )
Fructose
Compound Description: Fructose, like glucose, is a simple sugar naturally found in fruits and honey. It is a highly reactive reducing sugar, readily participating in the Maillard reaction. When heated with amino acids, such as leucine, fructose contributes to the formation of flavor compounds like isovaleraldehyde, enhancing the sensory properties of food. [1] ()
Xylose
Compound Description: Xylose is a sugar commonly found as a component of hemicellulose, a major constituent of plant cell walls. It is a pentose sugar, meaning it contains five carbon atoms. Xylose can participate in the Maillard reaction, although it is less reactive than glucose or fructose. When heated with leucine, xylose can contribute to the formation of isovaleraldehyde, but it often produces furfural as a major byproduct, especially at higher temperatures. [1] ()
Glyoxal
Compound Description: Glyoxal is a reactive alpha-dicarbonyl compound, containing two aldehyde groups attached to the same carbon atom. It is an intermediate compound in the Maillard reaction, formed during the degradation of sugars. Glyoxal can readily react with amino acids, including leucine, through the Strecker degradation pathway, leading to the formation of isovaleraldehyde. [3] ()
Pyruvaldehyde
Compound Description: Pyruvaldehyde, also known as methylglyoxal, is a reactive alpha-dicarbonyl compound containing an aldehyde and a ketone group. It is another important intermediate formed during the Maillard reaction. Pyruvaldehyde can react with leucine through the Strecker degradation pathway, but its reactivity is lower compared to glyoxal. As a result, it contributes less to the overall formation of isovaleraldehyde. [3] ()
Butandione
Compound Description: Butandione, also known as diacetyl, is a vicinal dicarbonyl compound with two ketone groups adjacent to each other. Like glyoxal and pyruvaldehyde, butandione is an intermediate compound formed in the Maillard reaction. While it can participate in reactions with amino acids like leucine, its reactivity is lower compared to the other alpha-dicarbonyl compounds, resulting in a less significant contribution to the formation of isovaleraldehyde. [3] ()
Furfural
Compound Description: Furfural is a heterocyclic aldehyde with a furan ring structure containing an aldehyde group. It is a significant byproduct formed during the Maillard reaction, particularly when pentose sugars like xylose and ribose are heated at high temperatures. While furfural itself does not contribute to the formation of isovaleraldehyde, its production signifies the occurrence of side reactions that may compete with the Strecker degradation pathway, potentially reducing the yield of isovaleraldehyde. [1] ()
2,4,6-Triisobutyl-1,3,5-trioxane
Compound Description: 2,4,6-Triisobutyl-1,3,5-trioxane is a cyclic trimer of isovaleraldehyde. It is a component of compositions that are used to enhance the flavor and aroma of foodstuffs, often imparting chocolate-like, nutty, green, burnt, and roasted notes.
2-Isobutyl dialkyloxazolines
Compound Description: 2-Isobutyl dialkyloxazolines are a class of heterocyclic compounds characterized by an oxazoline ring structure with an isobutyl substituent at the 2-position. The specific dialkyloxazolines discussed in the research are formed through the reaction of isovaleraldehyde with aqueous ammonia and either 2-hydroxy-3-pentanone, 3-hydroxy-2-pentanone, or a mixture of both. These compounds contribute to chocolate-like, nutty, green, burnt, and roasted flavors and aromas in food applications.
Isoamyl alcohol
Compound Description: Isoamyl alcohol, also known as isopentyl alcohol, is a primary alcohol. It is a colorless liquid with a pungent odor. In the context of alcoholic beverages, particularly sake, isoamyl alcohol is a precursor to the off-flavor "mureka," which is characterized by the presence of isovaleraldehyde. Isoamyl alcohol oxidase (IAAOD) is an enzyme that catalyzes the oxidation of isoamyl alcohol to isovaleraldehyde, leading to the development of this undesirable flavor in sake.
Acetamide
Compound Description: Acetamide is an organic compound that is the amide derivative of acetic acid. It is a white solid at room temperature and is soluble in water. Acetamide is used in various industrial processes, including the synthesis of pharmaceuticals and polymers. In the context of organic synthesis, acetamide is used in conjunction with isovaleraldehyde for the preparation of N-acetyl leucine via an amidocarbonylation reaction.
N-Acetyl Leucine
Compound Description: N-Acetyl Leucine is a derivative of the amino acid leucine, where an acetyl group is attached to the nitrogen atom. It is a common modification found in proteins and peptides, often playing a role in protein stability and function. In the context of organic synthesis, N-acetyl leucine can be synthesized through the amidocarbonylation of isovaleraldehyde with acetamide.
5-Methyl-4-formacylhexanenitrile
Compound Description: 5-Methyl-4-formacylhexanenitrile is an organic compound that contains both nitrile and aldehyde functional groups. It can be synthesized through a one-pot reaction involving isovaleraldehyde, morpholine, and acrylonitrile.
Formaldehyde
Compound Description: Formaldehyde is the simplest aldehyde, with the formula CH2O. It is a colorless gas with a pungent, irritating odor. It is a known human carcinogen. Formaldehyde is one of the six carbonyl compounds studied for their competitive sorptive removal using metal-organic frameworks (MOFs).
Acetaldehyde
Compound Description: Acetaldehyde is an organic compound with the formula CH3CHO. It is a colorless liquid with a fruity odor. It is a naturally occurring compound found in various fruits and vegetables and is also produced during the fermentation of alcoholic beverages. Similar to formaldehyde, acetaldehyde was also included in a study examining the removal of carbonyl compounds from the air using metal-organic frameworks (MOFs).
Propionaldehyde
Compound Description: Propionaldehyde, also known as propanal, is the aldehyde of propionic acid. It is an important intermediate in the production of various chemicals, including resins, plasticizers, and perfumes. Propionaldehyde was included as one of the carbonyl compounds in the study investigating the competitive sorption removal of these compounds using MOFs.
Butyraldehyde
Compound Description: Butyraldehyde, also known as butanal, is an alkyl aldehyde with the chemical formula CH3(CH2)2CHO. It is used as an intermediate in the manufacturing of plasticizers, alcohols, and other chemicals. Like the other aldehydes mentioned, butyraldehyde was part of a study investigating the effectiveness of using metal-organic frameworks (MOFs) to remove carbonyl compounds from the air.
Valeraldehyde
Compound Description: Valeraldehyde, also known as pentanal, is a five-carbon aldehyde. It is a colorless liquid with a pungent odor and is used as a flavoring agent, as a starting material for the production of other chemicals, and as a solvent. It was one of the six carbonyl compounds examined in a study on the sorptive removal of these compounds from the air using MOFs.
2-Hydroxy-3-pentanone
Compound Description: 2-Hydroxy-3-pentanone is an organic compound that contains both a ketone and an alcohol functional group. It is an important flavoring agent, contributing to buttery and caramel-like aroma profiles in various food products. This compound, along with 3-hydroxy-2-pentanone, can react with the imine formed from isovaleraldehyde and ammonia to produce 2-isobutyl dialkyloxazolines, which are valuable flavoring agents with chocolate, nutty, and roasted notes.
3-Hydroxy-2-pentanone
Compound Description: 3-Hydroxy-2-pentanone, an isomer of 2-hydroxy-3-pentanone, also serves as a flavoring agent and can be used interchangeably with its isomer in various food applications. Like 2-hydroxy-3-pentanone, it reacts with the imine formed from isovaleraldehyde and ammonia to produce 2-isobutyl dialkyloxazolines, contributing to desirable flavor profiles in food.
Methyl oleate
Compound Description: Methyl oleate is the methyl ester of oleic acid, a common unsaturated fatty acid. It is found in various vegetable oils and is used in the food, pharmaceutical, and cosmetics industries. It is a common component in many food products, including chocolate.
Linalool
Compound Description: Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It has a floral, citrusy aroma and is widely used in perfumes, cosmetics, and flavorings.
4-Ethyl-2-methoxy phenol
Compound Description: 4-Ethyl-2-methoxy phenol, also known as 4-ethylguaiacol, is a phenolic compound with a smoky, spicy aroma. It is found in various foods, including coffee, cocoa, and roasted meats. It is often used to impart smoky and spicy notes to food products.
Ethyl acetate
Compound Description: Ethyl acetate is an organic compound with the formula CH3COOCH2CH3. It is a colorless liquid with a fruity odor and is commonly used as a solvent. It is also a common flavoring agent in food and beverages. It is found in Pixian bean pastes, contributing to their overall aroma profile.
2-Methyl propionic acid
Compound Description: 2-Methyl propionic acid, also known as isobutyric acid, is a carboxylic acid with a rancid, cheesy odor. It is found naturally in some foods and is also produced by certain bacteria. Like many other compounds on this list, it is found in Pixian Bean Pastes.
Morpholine
Compound Description: Morpholine is a heterocyclic organic compound with the chemical formula O(CH2CH2)2NH. It is a common solvent and reagent in organic synthesis. It is used in a one-pot reaction with isovaleraldehyde and acrylonitrile to synthesize 5-Methyl-4-formacylhexanenitrile.
Acrylonitrile
Compound Description: Acrylonitrile is an organic compound with the formula CH2CHCN. It is a colorless liquid with a pungent odor and is primarily used as a monomer in the production of various polymers, including acrylic fibers, synthetic rubber, and resins. Similar to morpholine, it is also used in the one-pot synthesis of 5-Methyl-4-formacylhexanenitrile, which uses isovaleraldehyde as a starting material.
Pregabalin
Compound Description: Pregabalin is an anticonvulsant drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. It acts by binding to a specific subunit of voltage-gated calcium channels in the central nervous system, reducing the release of several neurotransmitters. Isovaleraldehyde serves as a starting material in the synthesis of Pregabalin.
Nitromethane
Compound Description: Nitromethane is the simplest organic nitro compound with the chemical formula CH3NO2. It is used as a fuel additive, a solvent, and a precursor to other organic compounds. It is one of the starting materials in the synthesis of Pregabalin, which also uses isovaleraldehyde as a starting material.
Diethyl malonate
Compound Description: Diethyl malonate is a diethyl ester of malonic acid. It is a common reagent in organic synthesis, often used in condensation reactions like the Knoevenagel condensation to extend carbon chains. It is used in the synthesis of Pregabalin, a process that also uses isovaleraldehyde as a starting material.
Oxopyrrolidine
Compound Description: Oxopyrrolidine, also known as 2-pyrrolidone, is a cyclic amide and a lactam. It is a common solvent and is used as an intermediate in the chemical industry. It is a key intermediate in the synthesis of Pregabalin, a process that uses isovaleraldehyde as a starting material.
(S)-(+)-Mandelic acid
Compound Description: (S)-(+)-Mandelic acid is the (S)-enantiomer of mandelic acid, an aromatic alpha hydroxy acid. It is used as a resolving agent in organic synthesis to separate enantiomers of chiral compounds. It is used to resolve the final product in the synthesis of Pregabalin, a process that uses isovaleraldehyde as a starting material.
Source and Classification
Isovaleraldehyde is primarily derived from natural sources such as fruits (e.g., apples and cherries), essential oils (e.g., orange, lemon, peppermint), and fermented products like beer and cheese. It is classified as an aldehyde due to the presence of the carbonyl group (C=O) at the end of its carbon chain. The compound is recognized for its strong aroma, which can range from "apple-like" to "suffocating" depending on concentration.
Synthesis Analysis
Isovaleraldehyde can be synthesized through various methods:
Hydroformylation of Isobutene: This method involves the reaction of isobutene with hydrogen and carbon monoxide in the presence of a catalyst to produce isovaleraldehyde along with some byproducts:
(CH3)2C=CH2+H2+CO→(CH3)2C−CH2CHO
Oxidation of Isoamyl Alcohol: Another common synthesis route involves oxidizing isoamyl alcohol using sodium dichromate and sulfuric acid:
C5H12O+[O]→C5H10O+H2O
Isomerization of 3-Methyl-3-butene-1-ol: This process uses copper oxide-zinc oxide as a catalyst to convert 3-methyl-3-butene-1-ol into isovaleraldehyde.
Reaction Between Isobutene and Formaldehyde: This method combines isobutene with formaldehyde to yield isovaleraldehyde:
C4H8+CH2O→C5H10O
Biological Pathways: Isovaleraldehyde can also be formed biologically through the breakdown of the amino acid leucine during fermentation processes.
Key Data:
Molecular Weight: 86.13 g/mol
Density: 0.803 g/cm³
Boiling Point: 90 °C
Flash Point: 0.5 °C
Melting Point: -51 °C
The compound exhibits geometric isomerism due to the presence of double bonds in its precursors but does not have significant stereoisomers itself.
Chemical Reactions Analysis
Isovaleraldehyde participates in several important chemical reactions:
Condensation Reactions: It can undergo aldol condensation to form larger carbon chains.
Reduction Reactions: Isovaleraldehyde can be reduced to isovaleryl alcohol or further reduced to isovaleric acid.
Formation of Schiff Bases: It readily reacts with primary amines to form Schiff bases, which are significant in synthetic organic chemistry.
Trimerization: In acidic conditions, it can trimerize to form cyclic compounds such as 2,4,6-triisobutyl-1,3,5-trioxane.
Mechanism of Action
The mechanism of action for isovaleraldehyde primarily involves its reactivity due to the aldehyde functional group. In biological systems, it can interact with enzymes that catalyze oxidation-reduction reactions or participate in nucleophilic addition reactions where it acts as an electrophile. For instance, during fermentation processes involving amino acids like leucine, enzymes facilitate its formation through oxidative pathways.
Physical and Chemical Properties Analysis
Isovaleraldehyde possesses several notable physical and chemical properties:
Appearance: Colorless liquid
Odor: Pungent; described variably as fruity or suffocating
Solubility: Soluble in water and organic solvents
Reactivity: Reacts readily with oxidizing agents; sensitive to heat and light
These properties make isovaleraldehyde suitable for various applications in food flavoring and fragrance industries.
Applications
Isovaleraldehyde has diverse applications across multiple fields:
Flavoring Agent: It is widely used in food products for its malty flavor profile and is found in beer, cheese, chocolate, and other consumables.
Fragrance Component: The compound's strong aroma makes it valuable in perfumes and scented products.
Chemical Intermediate: Isovaleraldehyde serves as a precursor for synthesizing pharmaceuticals, pesticides, and other organic compounds.
Research Applications: It is used in studies involving enzymatic reactions or organic synthesis methodologies.
Properties
CAS Number
590-86-3
Product Name
Isovaleraldehyde
IUPAC Name
3-methylbutanal
Molecular Formula
C5H10O (CH3)2CHCH2CHO
C5H10O
Molecular Weight
86.13 g/mol
InChI
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
InChI Key
YGHRJJRRZDOVPD-UHFFFAOYSA-N
SMILES
CC(C)CC=O
Solubility
0.16 M 14 mg/mL at 20 °C Slightly soluble in water; soluble in ethanol, ethyl ether Miscible with alcohol, ether SOL IN PROPYLENE GLYCOL AND OILS In water, 1,400 mg/L at 20 °C Solubility in water, g/100ml: 2 (poor) soluble in wate
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4-Dodecylphenol is an aromatic alcohol. Effect of exposure to 4-dodecylphenol was evaluated for the production of spleen cell specific cytokines IFN-γ and IL-4. Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater.